molecular formula C9H6ClF3O B1302660 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone CAS No. 286017-71-8

4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone

Cat. No.: B1302660
CAS No.: 286017-71-8
M. Wt: 222.59 g/mol
InChI Key: ZJBYBUSSCVQOMY-UHFFFAOYSA-N
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Description

4’-Chloro-3’-methyl-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C₉H₆ClF₃O It is characterized by the presence of a trifluoromethyl group, a chloro group, and a methyl group attached to an acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3’-methyl-2,2,2-trifluoroacetophenone typically involves the introduction of the trifluoromethyl group into the acetophenone structure. One common method is the Friedel-Crafts acylation reaction, where 4-chloro-3-methylacetophenone is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-3’-methyl-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or acetonitrile, and mild heating.

    Reduction: Sodium borohydride or lithium aluminum hydride, solvents like ethanol or ether, and low temperatures.

    Oxidation: Potassium permanganate, acidic or basic conditions, and elevated temperatures.

Major Products:

    Substitution: Products include derivatives with different functional groups replacing the chloro group.

    Reduction: The major product is 4’-Chloro-3’-methyl-2,2,2-trifluoroethanol.

    Oxidation: The major product is 4’-Chloro-3’-methyl-2,2,2-trifluorobenzoic acid.

Scientific Research Applications

4’-Chloro-3’-methyl-2,2,2-trifluoroacetophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-methyl-2,2,2-trifluoroacetophenone depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and methyl groups can influence the compound’s binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

    2,2,2-Trifluoroacetophenone: Similar structure but lacks the chloro and methyl groups.

    4’-Chloroacetophenone: Similar structure but lacks the trifluoromethyl and methyl groups.

    3’-Methyl-2,2,2-trifluoroacetophenone: Similar structure but lacks the chloro group.

Uniqueness: 4’-Chloro-3’-methyl-2,2,2-trifluoroacetophenone is unique due to the combination of the trifluoromethyl, chloro, and methyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBYBUSSCVQOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374019
Record name 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286017-71-8
Record name 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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